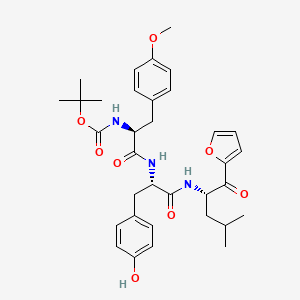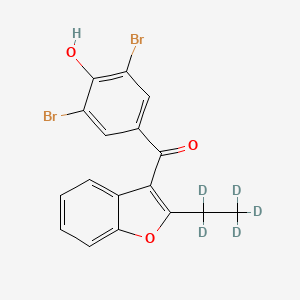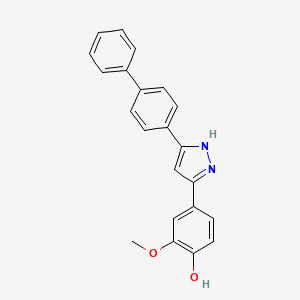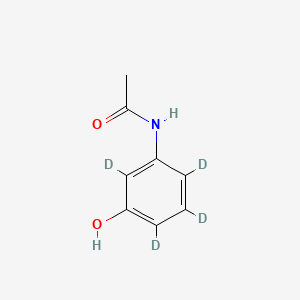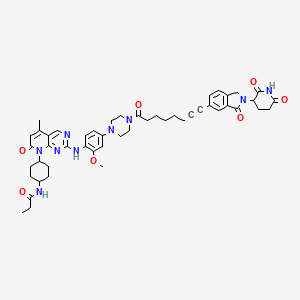
PROTAC TTK degrader-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC TTK degrader-2 is a potent threonine tyrosine kinase (TTK) degrader. This compound is part of the proteolysis-targeting chimera (PROTAC) family, which is designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. This compound has shown significant anticancer activity, particularly in colorectal cancer models .
Métodos De Preparación
The synthesis of PROTAC TTK degrader-2 involves multiple steps, including the preparation of the linker and the conjugation of the target protein ligand and the E3 ligase ligand. The synthetic route typically involves organic synthesis techniques such as amide bond formation, esterification, and click chemistry. Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring the purity and stability of the compound. This may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.
Análisis De Reacciones Químicas
PROTAC TTK degrader-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially affecting its binding affinity and degradation efficiency.
Reduction: This reaction can be used to reduce any oxidized intermediates formed during synthesis.
Substitution: This reaction is crucial for modifying the linker or the ligands to improve the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound compound .
Aplicaciones Científicas De Investigación
PROTAC TTK degrader-2 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of targeted protein degradation and to develop new PROTAC molecules with improved properties.
Biology: It helps in understanding the role of TTK in cellular processes and its potential as a therapeutic target.
Medicine: this compound is being investigated for its anticancer properties, particularly in colorectal cancer.
Mecanismo De Acción
PROTAC TTK degrader-2 exerts its effects by forming a ternary complex with the target protein (TTK) and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of TTK, marking it for degradation by the proteasome. The degradation of TTK disrupts its role in cell division and proliferation, leading to the inhibition of cancer cell growth .
Comparación Con Compuestos Similares
PROTAC TTK degrader-2 is unique in its high potency and selectivity for TTK. Similar compounds include:
dBET1: A PROTAC that targets BET proteins for degradation.
ARV-825: A PROTAC that recruits BRD4 to the E3 ubiquitin ligase cereblon, leading to BRD4 degradation.
GMB-475: A BCR-ABL1 tyrosine kinase degrader that overcomes drug resistance
These compounds share the common mechanism of targeted protein degradation but differ in their target proteins and therapeutic applications.
Propiedades
Fórmula molecular |
C49H57N9O7 |
|---|---|
Peso molecular |
884.0 g/mol |
Nombre IUPAC |
N-[4-[2-[4-[4-[8-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]oct-7-ynoyl]piperazin-1-yl]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]cyclohexyl]propanamide |
InChI |
InChI=1S/C49H57N9O7/c1-4-42(59)51-34-14-16-35(17-15-34)58-45(62)26-31(2)38-29-50-49(54-46(38)58)52-39-19-18-36(28-41(39)65-3)55-22-24-56(25-23-55)44(61)11-9-7-5-6-8-10-32-12-13-33-30-57(48(64)37(33)27-32)40-20-21-43(60)53-47(40)63/h12-13,18-19,26-29,34-35,40H,4-7,9,11,14-17,20-25,30H2,1-3H3,(H,51,59)(H,50,52,54)(H,53,60,63) |
Clave InChI |
XWOZFCIASHOPCP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1CCC(CC1)N2C(=O)C=C(C3=CN=C(N=C32)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)CCCCCC#CC6=CC7=C(CN(C7=O)C8CCC(=O)NC8=O)C=C6)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





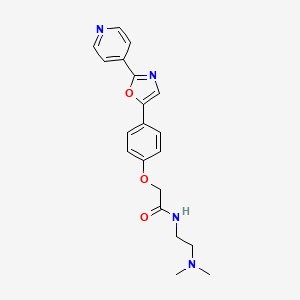
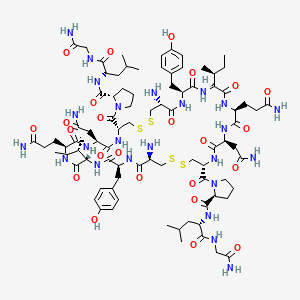
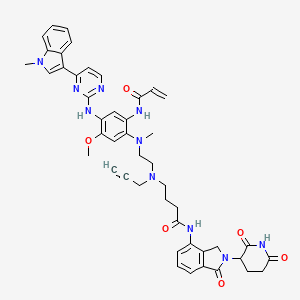
![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)
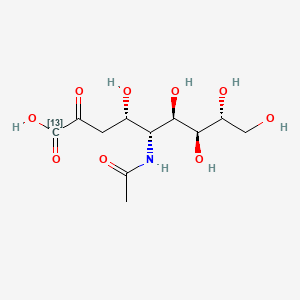
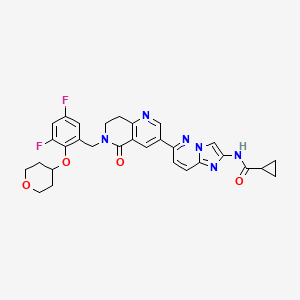
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)
